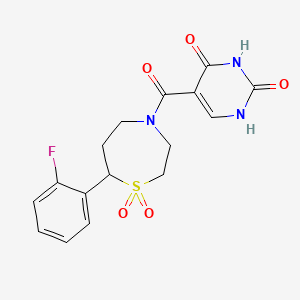
5-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H16FN3O5S and its molecular weight is 381.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The synthesis of new thiophene and pyrazole derivatives, including those related to the chemical structure , has shown significant antitumor activity. Specific compounds have demonstrated in vitro cytotoxicity against Ehrlich ascites cells and in vivo effectiveness, hinting at potential applications in cancer treatment. Compound 10d, in particular, exhibited the highest activity and is targeted for further studies (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
Chemotherapeutic Drug Analysis
Research into the molecular properties of chemotherapeutic drugs, such as tegafur (a component of Tegafur-uracil), has revealed insights into the selectivity and effectiveness of these treatments. Studies involving molecular electrostatic potential surfaces and vibrational dynamics offer a deeper understanding of why certain prodrugs may be more selective or effective than others, providing a foundation for developing improved cancer therapies (Prasad, Sinha, & Kumar, 2010).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, with structural similarities to the queried chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, suggesting potential as new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Larvicidal Activity
A series of pyrimidine derivatives has been synthesized and evaluated for larvicidal activity against mosquito larvae. These studies are crucial for developing new agents for vector control, contributing to the fight against mosquito-borne diseases. Some compounds demonstrated significant activity, offering insights into potential applications in public health (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Antimicrobial Activity
Research into the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has identified compounds with moderate antimicrobial activities. These findings contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and other pathogens (Faty, Rashed, & Youssef, 2015).
properties
IUPAC Name |
5-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c17-12-4-2-1-3-10(12)13-5-6-20(7-8-26(13,24)25)15(22)11-9-18-16(23)19-14(11)21/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEYZPKXXCNOJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CNC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

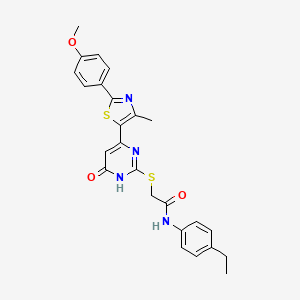
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
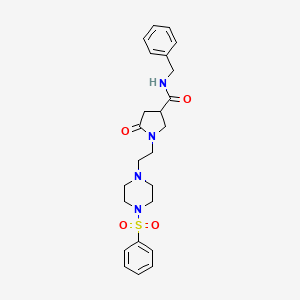
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

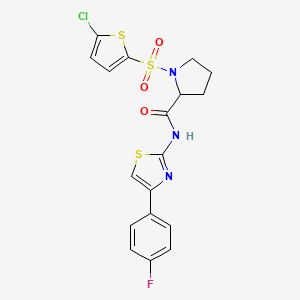
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)

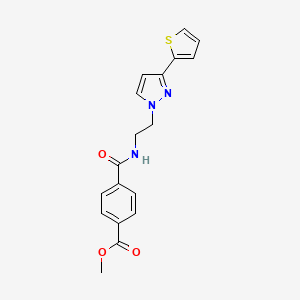
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)